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For Researchers, Scientists, and Drug Development Professionals

Abstract
ortho-Methoxyphenethylamine, systematically known as 2-Methoxyphenethylamine (2-

MPEA), is a phenethylamine derivative with significant potential in neuroscience research. Its

primary mechanism of action is through potent agonism of the Trace Amine-Associated

Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of

monoaminergic systems. This technical guide provides a comprehensive overview of the

fundamental chemical, physical, and pharmacological properties of 2-MPEA. Detailed

experimental protocols for its synthesis and key pharmacological assays are presented,

alongside visualizations of its principal signaling pathway. This document is intended to serve

as a foundational resource for researchers exploring the therapeutic and physiological roles of

2-MPEA and other TAAR1 agonists.

Chemical and Physical Properties
2-Methoxyphenethylamine is a colorless to pale yellow liquid under standard conditions. Its

core structure consists of a phenethylamine backbone with a methoxy group substituted at the

ortho position of the phenyl ring.
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Property Value Source

Chemical Name 2-Methoxyphenethylamine [1]

Synonyms

ortho-Methoxyphenethylamine,

o-Methoxyphenethylamine, 2-

MPEA

[1]

Molecular Formula C₉H₁₃NO [1]

Molecular Weight 151.21 g/mol [2]

CAS Number 2045-79-6 [2]

Appearance
Clear colorless to pale yellow

liquid
[3]

Boiling Point 236-237 °C [3]

Density 1.033 g/mL at 25 °C [2]

Refractive Index n20/D 1.541 [2]

SMILES COc1ccccc1CCN [2]

InChI

1S/C9H13NO/c1-11-9-5-3-2-4-

8(9)6-7-10/h2-5H,6-

7,10H2,1H3

[2]

InChI Key
WSWPCNMLEVZGSM-

UHFFFAOYSA-N
[2]

Pharmacological Properties
The primary pharmacological activity of 2-MPEA is mediated through its interaction with the

Trace Amine-Associated Receptor 1 (TAAR1).

Receptor Binding Profile
2-MPEA is a potent and full agonist at the human Trace Amine-Associated Receptor 1

(TAAR1).[1] In contrast, it exhibits very low affinity for serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors.[1]
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Receptor Affinity/Activity Value Source

Human TAAR1 EC₅₀ 144 nM [1]

Human TAAR1 Eₘₐₓ 95% [1]

Rat Serotonin

Receptors (stomach

fundus strip)

A₂ 3,020 nM [1]

Serotonin 5-HT₂ₐ

Receptor
Kᵢ >10,000 nM [1]

Serotonin 5-HT₂꜀

Receptor
Kᵢ >10,000 nM [1]

Mechanism of Action and Signaling Pathways
As a TAAR1 agonist, 2-MPEA initiates a cascade of intracellular signaling events. TAAR1 is

primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl

cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[4]

This primary signaling event can subsequently activate Protein Kinase A (PKA) and Protein

Kinase C (PKC).

Furthermore, TAAR1 activation has been shown to modulate the activity of the dopaminergic

system, in part through interactions with the dopamine D2 receptor.[1] TAAR1 can form

heterodimers with D2 receptors, leading to a complex interplay that can influence downstream

signaling pathways such as the Akt/GSK3β pathway.[5]

Below is a diagram illustrating the canonical TAAR1 signaling pathway initiated by an agonist

like 2-MPEA.
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Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

In-vivo Effects of TAAR1 Agonists
While specific in-vivo studies on 2-Methoxyphenethylamine are limited, research on other

TAAR1 agonists in rodent models provides insights into its potential physiological and

behavioral effects. TAAR1 agonists have been shown to:

Reduce locomotor activity: They can suppress hyperlocomotion induced by psychostimulants

like cocaine and methamphetamine.[1][5]

Exhibit antidepressant-like effects in behavioral models such as the forced swim test.

Display antipsychotic-like properties by attenuating behaviors induced by NMDA receptor

antagonists.[5][6]

Possess anti-addictive potential by reducing drug self-administration and reinstatement of

drug-seeking behavior.[5][7]

Induce aversive effects, locomotor suppression, and hypothermia at higher doses in mice.[8]

These effects are largely attributed to the modulatory role of TAAR1 on dopamine and

serotonin neurotransmission.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-
Methoxyphenethylamine and for conducting key pharmacological assays to characterize its
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activity at TAAR1.

Synthesis of 2-Methoxyphenethylamine via Reductive
Amination
This protocol describes the synthesis of 2-Methoxyphenethylamine from 2-

methoxybenzaldehyde and nitroethane, followed by reduction.

Workflow Diagram:

Reaction Steps Purification

2-Methoxybenzaldehyde
+ Nitroethane 1-(2-Methoxyphenyl)-2-nitropropeneHenry Reaction 2-MethoxyphenethylamineReduction (e.g., with LiAlH4) Aqueous workup &

Column Chromatography

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Methoxyphenethylamine.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-2-nitropropene (Henry Reaction)

To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add

nitroethane (1.2 equivalents) and ammonium acetate (0.8 equivalents).

Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and

dry under vacuum.

Step 2: Reduction of 1-(2-Methoxyphenyl)-2-nitropropene to 2-Methoxyphenethylamine
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Caution: This step involves the use of a highly reactive reducing agent and must be

performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous

diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a condenser,

dropping funnel, and mechanical stirrer.

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

Dissolve the 1-(2-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether or

THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below

10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential

dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more

water (Fieser workup).

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude 2-Methoxyphenethylamine by vacuum distillation or column

chromatography on silica gel.

TAAR1 Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity (Kᵢ) of 2-MPEA for TAAR1 using a

competitive radioligand binding assay.

Experimental Workflow:
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Caption: Workflow for a competitive radioligand binding assay.

Materials:

Cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).

A suitable radioligand for TAAR1 (e.g., [³H]-RO5256390).

2-Methoxyphenethylamine (test compound).

Non-labeled TAAR1 agonist for determining non-specific binding (e.g., unlabeled

RO5256390).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filters.
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Scintillation cocktail and a scintillation counter.

Procedure:

Prepare serial dilutions of 2-MPEA in the binding buffer.

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kₔ,

and varying concentrations of 2-MPEA.

For total binding, omit the test compound. For non-specific binding, add a high concentration

of the non-labeled agonist.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters several times with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the log concentration of 2-MPEA and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

TAAR1 cAMP Functional Assay Protocol
This protocol measures the ability of 2-MPEA to stimulate cAMP production in cells expressing

TAAR1, allowing for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Workflow:
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Caption: Workflow for a cAMP functional assay.

Materials:

A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

Cell culture medium.

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

2-Methoxyphenethylamine (test compound).

A reference full agonist for TAAR1 (e.g., β-phenylethylamine).

A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
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Procedure:

Seed the TAAR1-expressing cells into a 96-well plate and grow to confluence.

On the day of the assay, replace the culture medium with stimulation buffer and incubate for

a short period.

Prepare serial dilutions of 2-MPEA and the reference full agonist in the stimulation buffer.

Add the different concentrations of the compounds to the wells and incubate at 37 °C for a

specified time (e.g., 30-60 minutes).

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

Measure the intracellular cAMP levels using the detection kit.

Plot the cAMP concentration against the log concentration of 2-MPEA.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the

Eₘₐₓ (efficacy) relative to the reference full agonist.

Conclusion
ortho-Methoxyphenethylamine is a valuable research tool for investigating the physiological

roles of the Trace Amine-Associated Receptor 1. Its well-defined chemical properties and

potent, selective agonism at TAAR1 make it a suitable probe for exploring the downstream

signaling and potential therapeutic applications of modulating this receptor system. The

experimental protocols provided in this guide offer a foundation for the synthesis and

pharmacological characterization of 2-MPEA, facilitating further research into its effects on

monoaminergic neurotransmission and its potential in the development of novel treatments for

neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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